molecular formula C9H9NO2 B1600665 5-Hydroxy-6-methylindolin-2-one CAS No. 439911-02-1

5-Hydroxy-6-methylindolin-2-one

Cat. No.: B1600665
CAS No.: 439911-02-1
M. Wt: 163.17 g/mol
InChI Key: SWUOQPKEJKPJKM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

5-Hydroxy-6-methylindolin-2-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets.

Mode of Action

It’s known that indole derivatives can influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that influences these biological processes.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological activities . This suggests that this compound may influence various biochemical pathways, potentially leading to diverse downstream effects.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

5-Hydroxy-6-methylindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can lead to various biological activities such as antiviral, anti-inflammatory, and anticancer effects . The interactions between this compound and these biomolecules are crucial for its biochemical properties and potential therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, this compound may modulate cell signaling pathways, leading to changes in gene expression and metabolic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific receptors and enzymes, leading to enzyme inhibition or activation and changes in gene expression. For instance, molecular modeling studies have shown that indole derivatives can bind to the COX-2 enzyme, which is involved in inflammation and cancer . This binding interaction can result in the inhibition of the enzyme’s activity, thereby exerting anti-inflammatory and anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the temporal effects of indole derivatives can vary, with some compounds exhibiting prolonged activity while others degrade rapidly . Understanding the temporal effects of this compound is crucial for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal effects while higher doses can lead to significant biological activities . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For instance, membrane transporters play a crucial role in the absorption, distribution, metabolism, and elimination of indole derivatives, including this compound.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles within the cell . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methylindolin-2-one can be achieved through various methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone as starting materials. The reaction is typically carried out under acidic conditions, such as with methanesulfonic acid, and involves refluxing in methanol .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign solvents, such as water, has also been explored to promote sustainable and green chemistry practices .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methylindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of functionalized indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-hydroxy-6-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-2-7-6(3-8(5)11)4-9(12)10-7/h2-3,11H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUOQPKEJKPJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(=O)N2)C=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446735
Record name 5-Hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439911-02-1
Record name 5-Hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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